N-Boc-11-aminoundecan-1-ol

Self-Assembled Monolayers Surface Engineering PROTAC Linkers

Researchers often face irreproducibility when using polydisperse PEG linkers in SAR studies. N-Boc-11-aminoundecan-1-ol solves this with a discrete, monodisperse C11 alkyl chain (Đ = 1). - Orthogonal Boc-amine and terminal hydroxyl enable sequential functionalization strategies. - The precisely defined ~1.4 nm spacer distance is critical for ternary complex formation in PROTAC applications. - Eliminates chain-length variability, ensuring batch-to-batch consistency for self-assembled monolayers and bioconjugation.

Molecular Formula C16H33NO3
Molecular Weight 287.44 g/mol
Cat. No. B8093166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-11-aminoundecan-1-ol
Molecular FormulaC16H33NO3
Molecular Weight287.44 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCCCCCO
InChIInChI=1S/C16H33NO3/c1-16(2,3)20-15(19)17-13-11-9-7-5-4-6-8-10-12-14-18/h18H,4-14H2,1-3H3,(H,17,19)
InChIKeyYJFBFKGVUBJYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-11-aminoundecan-1-ol Procurement Guide


N-Boc-11-aminoundecan-1-ol (CAS 144191-92-4, tert-butyl (11-hydroxyundecyl)carbamate) is a bifunctional C11 aliphatic building block featuring a Boc-protected primary amine and a terminal primary hydroxyl group . The compound has a molecular formula of C16H33NO3, a molecular weight of 287.44 g/mol, and a melting point of 34–36°C, presenting as a white to off-white solid at room temperature . Its linear eleven-carbon alkyl chain provides a defined hydrophobic spacer between the two orthogonal reactive termini, distinguishing it from shorter-chain analogs (C6–C10) and longer-chain variants (C12–C16) as well as from polydisperse PEG-based alternatives . The Boc protecting group is acid-labile (cleavable under TFA or HCl conditions), enabling selective amine deprotection orthogonal to hydroxyl-based chemistry .

Orthogonal handles

Boc-protected amine and free primary hydroxyl for sequential functionalization

Monodisperse spacer

Discrete C11 alkyl chain eliminates polydispersity uncertainty of PEG linkers

Acid-labile protection

Boc group stable under basic/nucleophilic conditions; cleaved quantitatively with TFA or HCl

N-Boc-11-aminoundecan-1-ol: Why Substitution Fails


Substituting N-Boc-11-aminoundecan-1-ol with superficially similar compounds—such as unprotected 11-aminoundecan-1-ol, shorter-chain Boc-amino alcohols (C6, C8, C10), or polydisperse PEG linkers—introduces quantifiable risks to experimental reproducibility and product performance. Unprotected 11-aminoundecan-1-ol (CAS 27780-89-8) lacks the Boc group and therefore cannot participate in sequential orthogonal protection strategies, forcing the hydroxyl to be protected first or limiting synthetic flexibility entirely . Chain-length variation by even a single methylene unit (e.g., N-Boc-10-aminodecan-1-ol or N-Boc-12-aminododecan-1-ol) alters the spatial separation between functional termini, which in applications such as self-assembled monolayers (SAMs) or PROTAC linker design directly impacts molecular packing density, surface wettability, and ternary complex formation efficiency [1]. PEG-based alternatives introduce chain-length polydispersity (Đ > 1 for standard PEGs), whereas the discrete C11 alkyl chain of N-Boc-11-aminoundecan-1-ol provides a monodisperse, well-defined spacer essential for structure-activity relationship studies [2]. The evidence below quantifies these differentiation dimensions.

Unprotected analog loses orthogonality

11-aminoundecan-1-ol lacks Boc protection; simultaneous amine/hydroxyl reactivity forces protection-group redesign and may increase step count.

Chain-length mismatch alters spatial separation

C10 or C12 analogs shift inter-terminus distance; odd–even parity in SAMs and PROTAC linkers can change packing density and ternary complex geometry.

PEG linkers introduce polydispersity

Standard PEG spacers exhibit Đ > 1; batch-dependent chain-length distribution may confound SAR and conjugation reproducibility compared to a discrete C11 unit.

N-Boc-11-aminoundecan-1-ol: Comparative Evidence


Chain Length Precision and Odd-Even Effects

N-Boc-11-aminoundecan-1-ol possesses an 11-carbon alkyl chain (C11) with an odd number of methylene units between functional termini. In self-assembled monolayer (SAM) applications, the parity of the alkyl chain (odd vs. even) produces quantifiable differences in molecular packing density and film properties—a phenomenon known as the odd-even effect [1]. For alkane-based SAMs, odd-numbered chains (C11) adopt a distinct molecular tilt angle and packing arrangement compared to even-numbered chains (C10 or C12), which translates to measurable differences in film thickness and surface wettability [1]. This chain-length specificity is critical when precise spatial separation between the Boc-protected amine and the hydroxyl anchor point is required. Unlike the polydisperse nature of PEG linkers (where chain length distribution yields Đ > 1), the C11 alkyl chain of this compound is strictly monodisperse (Đ = 1) with a defined end-to-end distance of approximately 1.4–1.5 nm in extended conformation [2].

Chain length & odd–even effect
Class-level inference
C11 odd-parity chain (Đ = 1, ~1.4–1.5 nm) vs. C10/C12 even-parity and polydisperse PEG (Đ > 1)
Odd-even parity produces distinct SAM packing; monodisperse length removes linker variability
Class-level; confirmed for alkane SAM systems
Self-Assembled Monolayers Surface Engineering PROTAC Linkers

Orthogonal Reactivity of Boc Protection

N-Boc-11-aminoundecan-1-ol contains an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine terminus, whereas the hydroxyl group remains free and unprotected. This orthogonal protection strategy is not available with the unprotected analog 11-aminoundecan-1-ol (CAS 27780-89-8), which presents both amine and hydroxyl as reactive nucleophiles . In multi-step syntheses, the Boc group remains stable under basic and nucleophilic conditions that would otherwise react with a free amine, yet it undergoes quantitative cleavage under mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to liberate the primary amine for subsequent conjugation . The pKa of the carbamate NH is predicted at 12.94 ± 0.46, indicating the protonated amine is not significantly basic under physiological conditions, while the Boc group itself confers enhanced organic solubility and crystallinity (melting point 34–36°C) that facilitates purification and handling .

Orthogonal Boc protection
Class-level inference
Boc-amine (acid-labile) + free OH vs. unprotected 11-aminoundecan-1-ol (free amine + OH); pKa ~12.9, mp 34–36°C vs. 71–73°C
Allows selective hydroxyl derivatization without amine interference
Supplier data and predicted pKa; verify in specific solvent
Orthogonal Protection Solid-Phase Synthesis Peptide Chemistry

Enhanced SAM Stability via Boc Protection

In a systematic study comparing Boc-protected amine-terminated alkanethiols against ammonium-terminated analogs for self-assembled monolayer (SAM) formation on gold surfaces, Boc-protected adsorbates produced films with quantifiably superior surface bonding and adsorbate packing [1]. The Boc-protected amine-terminated alkanethiols formed well-packed monolayers that exhibited enhanced resistance to desorption during the Boc-deprotection procedure compared to ammonium tailgroup systems [1]. Furthermore, solution-phase thermal desorption tests on Boc-deprotected amine-terminated films demonstrated that SAMs derived from Boc-protected precursors maintained structural integrity at elevated temperatures more effectively than those formed from unprotected or alternatively protected adsorbates [1]. While this study employed bidentate thiol headgroups and hexadecyloxy chains rather than the exact C11 alcohol structure of N-Boc-11-aminoundecan-1-ol, the class-level inference regarding Boc protection enhancing SAM quality and thermal stability is directly applicable [1].

SAM stability gain
Class-level inference
Boc-protected amine films: reported improved surface bonding and thermal stability vs. ammonium-terminated analogs
Supports more robust amine-terminated surfaces for biosensor functionalization
Evidence from thiol-on-gold SAMs; transfer to other surfaces requires validation
Self-Assembled Monolayers Surface Chemistry Gold Substrates

Monodisperse C11 Spacer vs. Polydisperse PEG

N-Boc-11-aminoundecan-1-ol provides a discrete, monodisperse C11 alkyl spacer that serves as a well-defined alternative to polydisperse polyethylene glycol (PEG) linkers. Standard PEG linkers used in bioconjugation and PROTAC synthesis exhibit inherent chain-length polydispersity with dispersity indices (Đ) greater than 1, meaning the actual molecular weight distribution varies significantly from the nominal average [1]. This polydispersity introduces batch-to-batch variability in linker length and, consequently, in the spatial presentation of conjugated ligands. In contrast, the C11 alkyl chain of N-Boc-11-aminoundecan-1-ol has a precisely defined structure with Đ = 1, ensuring consistent end-to-end distance and reproducible conjugation geometry across all molecules in a given sample . The growing recognition of PEG polydispersity as a limitation in therapeutic development has driven interest in discrete-length alternatives, including monodisperse alkyl spacers like the C11 chain [2].

Monodisperse vs. polydisperse
Cross-study comparable
C11 Đ = 1 (MW 287.44 g/mol, defined end-to-end distance) vs. PEG linkers Đ > 1 (average MW with distribution)
Eliminates linker-length variability in PROTAC/ADC SAR studies
Discrete alkane spacer recognized as alternative to polydisperse PEG
Bioconjugation PROTAC Linkers Polymer Alternatives

Validated PROTAC and Bioconjugate Intermediate

The 11-aminoundecane scaffold is an established structural motif in PROTAC linker design and bioconjugation applications. Specifically, Boc-11-aminoundecanoic acid (CAS 10436-25-6)—the carboxylic acid analog of N-Boc-11-aminoundecan-1-ol—is commercially positioned and widely utilized as a PROTAC linker belonging to the alkyl/ether class, applicable to the synthesis of PROTAC molecules including MS432 [1]. Additionally, the N-boc-L-biocytinyl-11-aminoundecane chloromethyl ketone (BACMK) inhibitor—which incorporates the 11-aminoundecane spacer—has been validated as an effective inhibitor of lecithin retinol acyltransferase (LRAT), demonstrating the biological relevance and functional utility of this specific chain-length scaffold [2]. N-Boc-11-aminoundecan-1-ol serves as the reduced alcohol precursor to these validated systems, enabling direct hydroxyl-mediated conjugation strategies (e.g., esterification, etherification, tosylation) that are complementary to the carboxylic acid-based approaches .

Scaffold validation
Supporting evidence
11-aminoundecane scaffold used in PROTAC linker (Boc-11-aminoundecanoic acid) and LRAT inhibitor (BACMK); alcohol offers complementary OH conjugation
Alcohol precursor enables orthogonal conjugation strategies absent in carboxylic acid analog
Commercial linker and enzyme inhibitor data; verify equivalent performance with alcohol
PROTAC Synthesis Bioconjugation Targeted Protein Degradation

N-Boc-11-aminoundecan-1-ol Application Scenarios


Discrete C11 Spacer for PROTAC Synthesis

In PROTAC (Proteolysis Targeting Chimera) development, linker length and composition critically influence ternary complex formation and degradation efficiency. N-Boc-11-aminoundecan-1-ol provides a monodisperse C11 alkyl spacer (Đ = 1) with a precisely defined end-to-end distance of approximately 1.4–1.5 nm, eliminating the linker-length polydispersity that confounds SAR studies with standard PEG-based systems [1]. The free hydroxyl group enables conjugation to E3 ligase ligands or target protein binders via esterification, etherification, or activation as a leaving group, while the Boc-protected amine remains inert until acidic deprotection releases the primary amine for orthogonal coupling to the complementary ligand . The 11-aminoundecane scaffold is already validated in PROTAC linker applications, with the carboxylic acid analog (Boc-11-aminoundecanoic acid) commercially offered as an alkyl/ether-class PROTAC linker [2].

Amine-Terminated SAM Fabrication

N-Boc-11-aminoundecan-1-ol can be functionalized with surface-anchoring headgroups (e.g., thiols for gold, silanes for oxides) to generate Boc-protected amine-terminated SAMs. Class-level evidence demonstrates that Boc-protected amine termini produce SAMs with superior surface bonding, improved adsorbate packing, and enhanced thermal stability compared to ammonium-terminated or acetate-headgroup analogs [1]. The odd C11 chain parity contributes to distinct molecular packing characteristics in SAMs due to odd-even effects, which influence film thickness, tilt angle, and surface wettability in predictable ways . Following SAM formation, the Boc group can be removed under mild acidic conditions to expose a reactive primary amine for subsequent biofunctionalization with proteins, DNA, or other amine-reactive biomolecules [1].

Lipid and Surfactant Synthesis for Drug Delivery

The C11 alkyl chain of N-Boc-11-aminoundecan-1-ol provides a lipophilic scaffold suitable for constructing amphiphilic molecules used in lipid nanoparticles, liposomes, and cosmetic formulations. Patents covering N-carboalkyloxy-11-aminoundecanoic acid derivatives—which share the 11-aminoundecane core structure—demonstrate the utility of this chain length as thickening agents in organic media and cosmetic applications [1]. The hydroxyl group enables attachment of hydrophilic headgroups (e.g., PEG chains, charged moieties, carbohydrates), while the Boc-protected amine offers a latent conjugation handle for introducing targeting ligands, fluorophores, or additional functional modules after deprotection . Compared to unsaturated fatty acid derivatives, the fully saturated C11 alkyl chain confers oxidative stability and eliminates cis/trans isomerization concerns.

Bioconjugates and Enzyme Inhibitor Synthesis

The 11-aminoundecane scaffold is an established structural element in bioactive molecules. The N-boc-L-biocytinyl-11-aminoundecane chloromethyl ketone (BACMK) inhibitor—which incorporates the 11-aminoundecane spacer—has been characterized as an effective inhibitor of lecithin retinol acyltransferase (LRAT), a critical enzyme in vitamin A metabolism and vision [1]. N-Boc-11-aminoundecan-1-ol serves as a synthetic precursor to such systems, with the hydroxyl group providing a versatile handle for introducing diverse functional elements (e.g., biotin affinity tags, fluorescent reporters, reactive warheads) prior to Boc deprotection and amine functionalization . This sequential, orthogonal functionalization capability is unavailable with unprotected 11-aminoundecan-1-ol and enables the systematic construction of complex bioconjugates with precise spatial organization .

Application
Selection Property
Validation Focus
Monodisperse PROTAC spacer
Discrete C11 chain with orthogonal Boc/hydroxyl handles
Linker-length reproducibility; ternary complex geometry
Amine-terminated SAM fabrication
Boc-protected amine precursor for well-packed monolayers
Surface packing density and post-deprotection stability
Amphiphile / lipid synthesis
Saturated C11 lipophilic scaffold with latent amine handle
Oxidative stability and sequential conjugation versatility
Bioconjugate & inhibitor construction
Validated 11-aminoundecane scaffold with free hydroxyl entry point
Orthogonal functionalization sequence and spatial organization

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